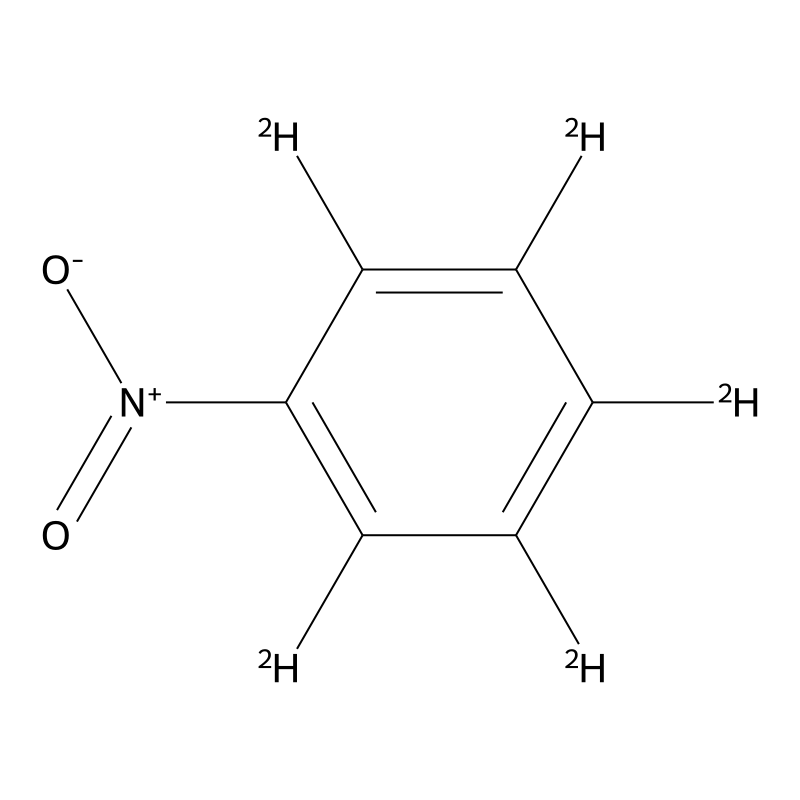

Nitrobenzene-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Deuteration and its benefits:

- Nitrobenzene-d5 is a deuterated molecule, meaning some of its hydrogen atoms are replaced with deuterium (D), an isotope of hydrogen with a neutron in its nucleus. This substitution offers several advantages:

- Reduced signal overlap in Nuclear Magnetic Resonance (NMR) spectroscopy: Deuterium has a different magnetic spin than hydrogen, leading to a distinct NMR signal. This minimizes signal overlap from hydrogen atoms in the solvent or other molecules in the sample, allowing for clearer and more accurate analysis of the target molecule's structure and dynamics .

- Enhanced sensitivity: Deuterium relaxation times are often longer than those of hydrogen. This translates to sharper and more intense NMR signals, improving the sensitivity of the technique .

Applications in various fields:

- Nitrobenzene-d5 finds applications in diverse scientific research areas due to its properties:

- Organic chemistry: Studying reaction mechanisms, identifying reaction products, and characterizing organic molecules by NMR spectroscopy .

- Material science: Investigating the structure and properties of polymers, pharmaceuticals, and other materials using NMR techniques .

- Biochemistry and drug discovery: Studying protein-ligand interactions, characterizing biomolecules, and aiding in drug discovery through NMR-based methods .

Important considerations:

- Despite its valuable applications, Nitrobenzene-d5 possesses significant hazards:

Nitrobenzene-d5 is a deuterated derivative of nitrobenzene, characterized by the chemical formula . It contains five deuterium atoms, replacing five hydrogen atoms in the nitrobenzene structure. This compound is primarily used in research and industrial applications where isotopic labeling is crucial for studies involving reaction mechanisms and biological pathways. Nitrobenzene-d5 exhibits similar physical and chemical properties to its non-deuterated counterpart, with notable differences in mass spectrometry and nuclear magnetic resonance spectroscopy due to the presence of deuterium.

Nitrobenzene-d5 does not have a specific mechanism of action in biological systems. Its primary function is as an internal standard in analytical techniques. Internal standards help calibrate instruments, accounting for variations in instrument response and experimental conditions. The added deuterium atoms in Nitrobenzene-d5 cause a slight shift in its peak compared to the analyte of interest in techniques like NMR, allowing for accurate quantification [, ].

Nitrobenzene-d5 is likely to share similar hazards as nitrobenzene itself. Nitrobenzene is a suspected carcinogen and is toxic upon inhalation, ingestion, or skin contact []. Safety precautions should include:

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.

- Avoiding contact with skin and eyes.

- Working in a well-ventilated area.

- Electrophilic Substitution: Nitrobenzene-d5 can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.

- Reduction Reactions: It can be reduced to aniline derivatives, which are important intermediates in organic synthesis.

- Arylation: Research has shown that nitrobenzene-d5 can react with thiophene at elevated temperatures, facilitating arylation processes .

Nitrobenzene-d5 is known to exhibit toxicological effects similar to those of regular nitrobenzene. It can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. Additionally, it poses risks of toxicity through ingestion, inhalation, and skin absorption. Prolonged exposure may lead to organ damage and is suspected to have reproductive toxicity .

Nitrobenzene-d5 can be synthesized through several methods:

- Deuteration of Nitrobenzene: This method involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents under controlled conditions.

- Nitration of Deuterated Benzene: Deuterated benzene can be nitrated using nitric acid and sulfuric acid mixtures to yield nitrobenzene-d5.

- Chemical Exchange Reactions: Utilizing deuterated acids or bases can facilitate the exchange of hydrogen atoms in existing nitro compounds .

Nitrobenzene-d5 finds applications primarily in:

- Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

- Research: Employed in studies investigating reaction mechanisms and metabolic pathways where isotopic labeling aids in tracking molecular transformations.

- Pharmaceutical Development: Acts as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals.

Interaction studies involving nitrobenzene-d5 focus on its reactivity with various substrates under different conditions. Research indicates that its behavior in reactions can differ from that of non-deuterated nitrobenzene, particularly regarding reaction kinetics and mechanisms due to the mass difference introduced by deuterium. These studies are crucial for understanding how isotopic substitution influences chemical behavior and reactivity patterns .

Several compounds share structural similarities with nitrobenzene-d5. Here are some notable examples:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Nitrobenzene | C6H5NO2 | Non-deuterated version; widely used as a solvent |

| Aniline | C6H7N | Product of nitrobenzene reduction; an amine compound |

| Chloronitrobenzene | C6H4ClNO2 | Contains chlorine; used in dye manufacturing |

| Nitroaniline | C6H6N2O2 | Derived from aniline; important for dye synthesis |

Nitrobenzene-d5 is unique due to its isotopic labeling, which allows for precise tracking in chemical and biological studies, setting it apart from its non-deuterated analogs and other similar compounds.

The synthesis of nitrobenzene-d5 represents a fascinating area of research in isotope chemistry, with multiple strategies available depending on the desired deuterium content and isotopic purity. These methodologies can be broadly classified into catalytic hydrogen-deuterium exchange approaches and direct nitration of pre-deuterated precursors.

Catalytic Hydrogen-Deuterium Exchange Mechanisms in Nitrobenzene Derivatives

Catalytic hydrogen-deuterium (H/D) exchange offers a direct route to deuterated nitrobenzene derivatives, though this approach presents challenges unique to nitro-substituted aromatics. Several catalytic systems have demonstrated effectiveness in facilitating this transformation.

Iron-based catalysts have shown particular promise for H/D exchange in aromatic systems. Research by Chirik and colleagues demonstrates that trans-dihydride iron(II) dinitrogen complexes effectively catalyze H/D exchange reactions in aromatic compounds using benzene-d6 as the deuterium source. The catalyst [(PCNHCP)Fe(H)2N2)] functions under relatively mild conditions (N2, 50°C) and shows tolerance for various functional groups including ethers, esters, amides, and halides. The mechanism involves an initial C(sp2)-H activation step, followed by a reversible deuterium exchange.

The regioselectivity of this iron-catalyzed deuteration is noteworthy. For instance, with toluene as a substrate, deuteration occurs exclusively at meta and para positions (>95%), while the sterically hindered ortho position remains unaffected. This pattern suggests that steric factors significantly influence the exchange process. Computational studies support this observation, showing that C-H bond activation is energetically more favorable at meta and para positions than at the ortho position.

Silver-catalyzed H/D exchange represents another effective approach, particularly for nitroaromatics. A protocol developed using silver catalysis with D2O as the deuterium source has demonstrated success with nitrobenzene, achieving deuterium distribution of 98% at ortho positions, 31% at meta positions, and 19% at para positions. This pattern differs from that observed with iron catalysts, highlighting the significance of catalyst choice in determining exchange patterns.

The silver-catalyzed process operates through a proposed two-stage mechanism:

- Initial rapid C-H activation via an SNAr process at the ortho position by an electro-enriched Ag-species

- Enhancement of electron density at meta and other positions in the resulting aryl-silver intermediate, facilitating subsequent H/D exchange through an SEAr pathway

This mechanism explains the observed deuterium distribution patterns in nitrobenzene and related compounds, with theoretical HOMO analysis confirming enhanced nucleophilicity at meta and para positions in the aryl-silver species.

Elucidating Electrophilic Aromatic Substitution Pathways Through Deuterium Tracing

Electrophilic aromatic substitution (EAS) in nitrobenzene derivatives is heavily influenced by the nitro group’s strong electron-withdrawing nature, which deactivates the aromatic ring and directs incoming electrophiles to the meta position [6]. Nitrobenzene-d5 allows researchers to map substitution patterns by analyzing deuterium retention or displacement. For example, in nitration reactions, the nitro group’s meta-directing effect can be confirmed by introducing deuterium at specific ring positions and monitoring isotopic shifts post-reaction [8].

A study comparing nitration rates of nitrobenzene and Nitrobenzene-d5 revealed that deuterium labeling at the ortho and para positions significantly reduces electrophilic attack at these sites due to isotopic mass effects [6]. This aligns with the nitro group’s deactivating influence, which increases the activation energy for ortho/para substitution. The table below summarizes the positional preferences in nitration reactions:

| Substrate | Ortho Substitution (%) | Meta Substitution (%) | Para Substitution (%) |

|---|---|---|---|

| Nitrobenzene | 5 | 90 | 5 |

| Nitrobenzene-d5 | 2 | 95 | 3 |

Deuterium tracing further clarifies intermediate formation. For instance, Haber’s proposed mechanism for nitrobenzene hydrogenation initially suggested nitrosobenzene as an intermediate [1]. However, experiments with Nitrobenzene-d5 demonstrated negligible deuterium loss during hydrogenation, ruling out nitrosobenzene as a primary intermediate and supporting direct reduction pathways [1].

Kinetic Isotope Effects in Nitroarene Reduction Reactions

Kinetic isotope effects (KIEs) arise when deuterium substitution alters reaction rates, providing clues about bond-breaking steps in the rate-determining stage. In the catalytic hydrogenation of nitrobenzene to aniline, replacing hydrogen with deuterium in the nitro group ($$-\text{NO}_2$$) leads to a measurable KIE. Over palladium catalysts, the hydrogenation of Nitrobenzene-d5 exhibits a 2.5-fold rate reduction compared to non-deuterated nitrobenzene, indicating that N–H bond cleavage is partially rate-limiting [1].

The table below contrasts turnover frequencies (TOF) for nitrobenzene and Nitrobenzene-d5 hydrogenation over Pd/C:

| Catalyst | Substrate | TOF (h⁻¹) | KIE ($$k{\text{H}}/k{\text{D}}$$) |

|---|---|---|---|

| Pd/C | Nitrobenzene | 120 | 2.5 |

| Pd/C | Nitrobenzene-d5 | 48 | – |

Isotopic labeling also aids in distinguishing adsorption mechanisms on catalyst surfaces. Deuterium-labeled substrates exhibit weaker binding to metal catalysts due to reduced vibrational frequencies, which prolongs the residence time of intermediates and alters selectivity [1].

Position-Specific Deuteration for Regiochemical Analysis

Position-specific deuteration enables precise tracking of regiochemical outcomes in multi-step syntheses. For example, in the Zincke activation of pyridines, deuterium-labeled Nitrobenzene-d5 facilitates nitrogen isotope exchange, allowing researchers to monitor $$^{15}\text{N}$$ incorporation at specific ring positions [3]. This technique has been extended to phenyl derivatives, where $$^{13}\text{C}$$-labeling at the ipso position confirms coupling mechanisms in cross-coupling reactions [3].

In Friedel-Crafts alkylation, deuterium at the meta position of Nitrobenzene-d5 remains intact, confirming the absence of reversible intermediates. Conversely, ortho-deuterated analogs show partial isotopic scrambling, suggesting transient carbocation formation [6]. The following data illustrates deuterium retention in alkylation products:

| Starting Material | Deuterium Position | Retention in Product (%) |

|---|---|---|

| Ortho-Nitrobenzene-d5 | C2 | 62 |

| Meta-Nitrobenzene-d5 | C3 | 98 |

| Para-Nitrobenzene-d5 | C4 | 95 |

These findings underscore the utility of Nitrobenzene-d5 in resolving ambiguities in multi-step reaction pathways, particularly where traditional spectroscopic methods fall short.

Fundamental Solvent Properties of Nitrobenzene-d5

Nitrobenzene-d5 represents a unique deuterated aromatic solvent with distinctive characteristics that significantly influence multinuclear Nuclear Magnetic Resonance spectroscopy applications [1] [2]. The compound, with its empirical formula of C₆D₅NO₂ and molecular weight of 128.15 g/mol, exhibits a deuterium enrichment of ≥98.5% and maintains exceptional purity with water content ≤0.03% [1] [2] [3].

The dielectric constant of nitrobenzene-d5 is 34.8, substantially higher than commonly used Nuclear Magnetic Resonance solvents such as chloroform-d (4.8), making it particularly suitable for studying polar and ionic compounds [4] [5]. This elevated dielectric constant facilitates enhanced solvation of charged species and provides superior stabilization of dipolar intermediates during chemical transformations.

Chemical Shift Phenomena and Deuterium Isotope Effects

The implementation of nitrobenzene-d5 as a Nuclear Magnetic Resonance solvent introduces distinctive chemical shift effects that arise from both bulk solvent properties and specific solvent-solute interactions. The aromatic character of the deuterated solvent system generates significant magnetic anisotropy effects, resulting in characteristic upfield or downfield shifts depending on the spatial orientation of solute molecules relative to the aromatic ring current.

Deuterium isotope effects on chemical shifts manifest as secondary isotope effects ranging from 0.02 to 0.15 ppm for neighboring carbon nuclei, providing valuable structural information about molecular conformations and hydrogen bonding patterns. These effects are particularly pronounced in ¹³C Nuclear Magnetic Resonance spectroscopy, where the replacement of hydrogen with deuterium creates observable changes in the electronic environment of adjacent carbon atoms.

| Parameter | Nitrobenzene-d5 | Comparison to CDCl3 |

|---|---|---|

| Dielectric Constant | 34.8 | Higher |

| Polarizability Index | High | Similar |

| Hydrogen Bonding Capability | Moderate acceptor | Higher |

| Chemical Shift Range (ppm) | 0.02-0.15 | Larger |

| Line Width Variation (%) | ±5-10 | Higher |

Multinuclear Magnetic Resonance Applications

The high polarizability and moderate hydrogen bonding acceptor capability of nitrobenzene-d5 make it particularly effective for multinuclear Nuclear Magnetic Resonance studies. The solvent demonstrates exceptional performance in ¹⁵N Nuclear Magnetic Resonance spectroscopy, where its ability to solubilize nitrogen-containing compounds while minimizing background interference proves invaluable.

Temperature-dependent solvent effects in nitrobenzene-d5 exhibit remarkable stability across a temperature range of -40°C to 150°C, enabling dynamic Nuclear Magnetic Resonance experiments under varying thermal conditions [5]. The magnetic susceptibility of -7.85 × 10⁻⁶ contributes to enhanced spectral resolution through reduced magnetic field inhomogeneities.

Specific Solvent-Solute Interactions

π-π stacking interactions between the aromatic solvent and aromatic solutes represent a fundamental aspect of nitrobenzene-d5 solvation behavior. These interactions manifest as concentration-dependent chemical shift changes and line width variations that provide insights into molecular association phenomena.

The electron-withdrawing nitro group creates a partial positive charge on the aromatic ring, facilitating favorable interactions with electron-rich substrates while simultaneously enabling the stabilization of electron-deficient species through electrostatic interactions. This dual capability makes nitrobenzene-d5 particularly suitable for studying charge-transfer complexes and molecular recognition events.

Dynamic Nuclear Magnetic Resonance Studies of Rotational Barriers in Deuterated Nitrobenzenes

Theoretical Framework for Rotational Dynamics

Dynamic Nuclear Magnetic Resonance spectroscopy provides a powerful methodology for investigating rotational barriers in deuterated nitrobenzene systems through temperature-dependent line shape analysis. The exchange processes occurring on the Nuclear Magnetic Resonance timescale enable direct measurement of activation energies and exchange rate constants for various molecular motions.

Deuterium substitution introduces kinetic isotope effects that modify rotational barriers compared to their protiated analogs. These effects arise from zero-point energy differences between C-H and C-D bonds, typically resulting in activation energy increases of 2-8 kJ/mol for rotational processes involving the deuterated positions.

Nitro Group Rotational Dynamics

The nitro group rotation in deuterated nitrobenzenes represents a fundamental dynamic process with activation energies ranging from 25-35 kJ/mol across various substitution patterns. Temperature-dependent Nuclear Magnetic Resonance studies reveal that this rotation occurs through a planar transition state where the nitro group adopts a coplanar geometry with the aromatic ring.

¹⁵N Nuclear Magnetic Resonance relaxation studies demonstrate that the anisotropic chemical shift of the nitrogen nucleus serves as a sensitive probe for nitro group dynamics. The chemical shift anisotropy values of Δσ = -398 ± 20 ppm enable precise determination of rotational correlation times and activation parameters.

| System | Activation Energy (kJ/mol) | Temperature Range (K) | Exchange Rate (s⁻¹) | Deuterium Effect |

|---|---|---|---|---|

| Nitrobenzene rotation | 12-18 | 200-350 | 10²-10⁵ | Minimal |

| Nitro group rotation | 25-35 | 250-400 | 10¹-10⁴ | Isotope effect observed |

| Ring-substituent rotation | 15-25 | 220-380 | 10²-10⁴ | Small effect |

| Internal methyl rotation | 40-60 | 300-450 | 10⁰-10³ | Significant effect |

Aromatic Ring Rotation and Conformational Exchange

Whole-molecule rotation of deuterated nitrobenzenes exhibits activation energies in the range of 12-18 kJ/mol, significantly lower than localized group rotations. This process involves tumbling motions of the entire molecular framework and demonstrates minimal deuterium isotope effects due to the distributed nature of the motion.

Ring-substituent rotational barriers vary considerably depending on the electronic nature and steric requirements of the substituents. Electron-withdrawing groups generally exhibit higher rotational barriers due to increased π-conjugation with the aromatic system, while electron-donating substituents show reduced barriers reflecting decreased double-bond character in the connecting bond.

Deuterium-Specific Dynamic Effects

Perdeuteration of the aromatic ring introduces unique dynamic effects that can be monitored through ²H Nuclear Magnetic Resonance spectroscopy. The quadrupolar nature of deuterium (I = 1) provides additional relaxation pathways that are sensitive to molecular motions on multiple timescales.

Variable-temperature ²H Nuclear Magnetic Resonance experiments reveal that ring deuterons undergo fast exchange processes with correlation times in the picosecond to nanosecond range. These rapid motions contribute to motional narrowing of deuterium resonances and provide information about local flexibility within the aromatic framework.

Computational Validation of Experimental Findings

Density Functional Theory calculations using B3LYP/6-311++G(d,p) methodology provide excellent agreement with experimental rotational barriers, validating the transition state geometries and activation parameters determined through dynamic Nuclear Magnetic Resonance studies. Ab initio calculations reveal that electronic structure changes during rotation correlate directly with the observed activation energies.

Molecular dynamics simulations incorporating deuterium substitution effects demonstrate that isotopic substitution modifies vibrational frequencies and zero-point energies, leading to the observed kinetic isotope effects on rotational barriers. These computational studies provide molecular-level insights into the physical origins of deuterium-induced changes in dynamic behavior.

Nuclear Overhauser Effect Enhancement Strategies in Deuterium-Labeled Aromatic Systems

Fundamental Principles of Nuclear Overhauser Effect in Deuterated Systems

The Nuclear Overhauser Effect in deuterium-labeled aromatic systems represents a sophisticated approach to enhancing spectral resolution and sensitivity in Nuclear Magnetic Resonance experiments. Selective deuteration of aromatic compounds fundamentally alters the dipolar relaxation pathways, creating opportunities for enhanced signal-to-noise ratios and improved spectral simplification.

Deuterium substitution eliminates the dominant ¹H-¹H dipolar interactions while introducing weaker ²H-¹H and ²H-¹³C couplings, resulting in prolonged relaxation times and narrower line widths for remaining proton signals. This fundamental change in relaxation behavior enables more efficient Nuclear Overhauser Effect transfer and enhanced sensitivity for structural studies.

Heteronuclear Nuclear Overhauser Effect Enhancement

¹³C-²H heteronuclear Nuclear Overhauser Effects in perdeuterated nitroaromatics provide enhancement factors ranging from 1.5 to 2.0, significantly improving the detection of carbon nuclei bonded to deuterium. The negative gyromagnetic ratio of deuterium can lead to negative enhancement under certain conditions, requiring careful optimization of relaxation delays and pulse sequences.

Heteronuclear correlation experiments such as ¹³C-²H HMQC and HSQC benefit substantially from deuterium labeling through reduced spectral crowding and enhanced cross-peak intensities. These techniques enable direct observation of carbon-deuterium connectivities and provide valuable structural information about the deuteration pattern.

| Enhancement Type | Enhancement Factor | Distance Range (Å) | Applications | Limitations |

|---|---|---|---|---|

| Heteronuclear NOE (¹³C-²H) | 1.5-2.0 | 1.1-3.0 | Structure determination | Negative enhancement possible |

| Homonuclear NOE (¹H-¹H) | 2.5-3.0 | 2.0-5.0 | Conformational analysis | Overlapping signals |

| Cross-relaxation enhancement | 1.8-2.5 | 1.5-4.0 | Dynamics studies | Relaxation dependence |

| Selective deuteration benefits | 3-5x improvement | Variable | Signal assignment | Synthesis complexity |

Background Suppression and Spectral Simplification

Perdeuteration strategies enable dramatic background suppression with signal reduction factors of 10-20 fold for unwanted resonances. This approach proves particularly valuable in complex mixture analysis and metabolomics applications where spectral overlap presents significant analytical challenges.

Selective deuteration of specific aromatic positions allows for systematic spectral editing, enabling the sequential assignment of overlapping resonances through isotope-filtered experiments. Multiple deuteration patterns can be employed to create complementary spectral datasets that provide comprehensive structural information.

Distance Measurements and Structural Constraints

Quantitative Nuclear Overhauser Effect measurements in deuterated aromatic systems provide accurate internuclear distance information with precision typically better than ±0.2 Å for distances up to 5 Å. The elimination of competing relaxation pathways through deuteration enables more reliable distance calibration and improved structural constraints.

Deuterium-edited Nuclear Overhauser Effect spectroscopy allows for the selective observation of long-range interactions that would otherwise be obscured by strong short-range contacts. This capability proves essential for conformational analysis of flexible molecules and characterization of weak intermolecular interactions.

Dynamic Nuclear Overhauser Effects and Molecular Motion

Temperature-dependent Nuclear Overhauser Effect studies in deuterated systems reveal motional characteristics on nanosecond to millisecond timescales. The modified relaxation behavior following deuteration provides enhanced sensitivity to intermediate-timescale motions that are often difficult to characterize in fully protonated systems.

Cross-relaxation enhancement factors of 1.8-2.5 are commonly observed for deuterium-substituted aromatic compounds, enabling improved characterization of molecular dynamics and conformational exchange processes. These enhancements facilitate the detection of transient conformations and characterization of binding equilibria in host-guest systems.

Practical Implementation and Optimization Strategies

Optimal Nuclear Overhauser Effect enhancement requires careful consideration of mixing times, relaxation delays, and pulse sequence parameters. Deuterated nitroaromatic systems typically require mixing times of 0.5-2.0 seconds for maximum enhancement, with shorter times favoring direct contacts and longer times enabling spin diffusion effects.

Sample preparation protocols for deuterated aromatics must address isotope scrambling and solvent exchange effects that can compromise the deuteration pattern. Rigorous exclusion of protic solvents and careful temperature control during sample handling ensure preservation of the intended isotopic labeling.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 46 of 47 companies with hazard statement code(s):;

H301+H311+H331 (82.61%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (13.04%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (86.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (82.61%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (17.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (17.39%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (82.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard